1-Acetylpiperidin-3-one

NMR Spectroscopy Structural Characterization Quality Control

1-Acetylpiperidin-3-one (CAS 34456-78-5), also known as N-acetyl-3-piperidone, is an N-acylated piperidin-3-one derivative with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. It belongs to the class of N-acyl-3-piperidones, characterized by a six-membered piperidine ring bearing a ketone carbonyl at the C-3 position and an acetyl protecting group on the ring nitrogen.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 34456-78-5
Cat. No. B031758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidin-3-one
CAS34456-78-5
Synonyms1-Acetyl-3-piperidinone;  N-Acetyl-3-piperidinone;  N-Acetyl-3-piperidone
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(=O)C1
InChIInChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3
InChIKeyRWHGRWSDPVNGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidin-3-one (CAS 34456-78-5) Procurement Guide: Compound Class, Core Characteristics, and Selection Rationale


1-Acetylpiperidin-3-one (CAS 34456-78-5), also known as N-acetyl-3-piperidone, is an N-acylated piperidin-3-one derivative with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It belongs to the class of N-acyl-3-piperidones, characterized by a six-membered piperidine ring bearing a ketone carbonyl at the C-3 position and an acetyl protecting group on the ring nitrogen [1]. The compound typically appears as a white crystalline solid, with predicted physical properties including a boiling point of 300.3±35.0 °C and a density of 1.126±0.06 g/cm³, and is soluble in common organic solvents such as ethanol, chloroform, and acetone . As a synthetic intermediate, its dual functional groups—the N-acetyl amide and the C-3 ketone—enable distinct reactivity profiles, including enolate chemistry at the ketone position and orthogonal N-deprotection strategies, which position it as a versatile building block for medicinal chemistry and heterocyclic synthesis programs [1].

Why 1-Acetylpiperidin-3-one Cannot Be Casually Replaced by Other N-Substituted Piperidones in Synthesis and Screening


Superficial structural similarity among N-substituted piperidinones frequently leads to inappropriate substitution in procurement and synthesis planning. However, 1-acetylpiperidin-3-one possesses a unique combination of a C-3 ketone and an N-acetyl amide that generates spectroscopic signatures, reactivity patterns, and physicochemical properties that differ quantitatively from both its N-alkyl analogs (e.g., N-ethyl- or N-benzyl-3-piperidones) and its regioisomer (1-acetylpiperidin-4-one) [1]. The N-acetyl group induces significant downfield shifts of the C-2 and C-6 methylene protons in ¹H NMR compared to N-alkyl counterparts, which directly impacts analytical characterization and quality control [1]. Furthermore, N-acyl-3-piperidinones are subject to a base-catalyzed autoxidative degradation pathway involving oxidative cleavage of the C-2—C-3 bond that is not observed with N-alkyl-3-piperidones or 4-piperidones, creating distinct stability and handling requirements that render simple analog substitution scientifically unsound [1][2].

Quantitative Differentiation Evidence: 1-Acetylpiperidin-3-one vs. Closest Analogs


¹H NMR Spectroscopic Differentiation: N-Acetyl vs. N-Alkyl-3-piperidones Show Distinct C-2/C-6 Proton Downfield Shifts

In a direct comparative spectroscopic study, 1-acetylpiperidin-3-one (compound IV, N-acetyl-3-piperidone) was compared against N-ethoxycarbonyl-3-piperidone (V), N-ethyl-3-piperidone (VI), and N-benzyl-3-piperidone (VII). The N-acyl compounds (IV and V) exhibited large downfield shifts of the C-2 and C-6 proton signals in ¹H NMR relative to their N-alkyl counterparts (VI and VII). This is a class-level observation where the electron-withdrawing acyl group deshields the adjacent methylene protons, and the magnitude of the shift differentiates N-acyl from N-alkyl substitution patterns. [1] The IR ketonic carbonyl-stretching band for both N-acyl- and N-alkyl-3-piperidones was found at approximately 5.80 µm (ca. 1724 cm⁻¹), indicating that the carbonyl environment is similar across N-substitution types, but the ¹H NMR shifts provide the basis for distinguishing N-acetyl specifically. [1]

NMR Spectroscopy Structural Characterization Quality Control

Physical Property Differentiation vs. 1-Acetylpiperidin-4-one Regioisomer: Boiling Point, Density, and Physical Form

1-Acetylpiperidin-3-one (CAS 34456-78-5) and its regioisomer 1-acetylpiperidin-4-one (CAS 32161-06-1) share the identical molecular formula (C7H11NO2) and molecular weight (141.17 g/mol), making them isomeric and thus prone to mistaken identity in procurement. Their physical properties, however, are markedly different. 1-Acetylpiperidin-3-one is a white crystalline or crystalline powder solid at ambient temperature , whereas 1-acetylpiperidin-4-one is a clear orange oily liquid . The predicted boiling point of 1-acetylpiperidin-3-one is 300.3±35.0 °C at 760 mmHg , substantially higher than the experimentally determined boiling point of 218 °C at atmospheric pressure for 1-acetylpiperidin-4-one . The predicted density of 1-acetylpiperidin-3-one is 1.126±0.06 g/cm³ , compared to the experimentally measured density of 1.146 g/mL at 25 °C for the 4-one regioisomer . The predicted pKa of 1-acetylpiperidin-3-one is -0.84±0.20 .

Physicochemical Properties Regioisomer Identification Formulation

Enantioselective Biocatalytic Reduction: 1-Acetylpiperidin-3-one as a Substrate for Carrot-Mediated Asymmetric Synthesis of (S)-3-Hydroxypiperidine

In a systematic study of the biocatalytic reduction of N-protected piperidin-3-ones using Daucus carota (carrot) as a whole-cell reducing agent, 1-acetylpiperidin-3-one (compound 10) was evaluated alongside six other N-substituted piperidin-3-ones (compounds 5–11), including the N-benzoyl (7), N-tosyl (8), N-trifluoroacetyl (9), and N-Boc (11) analogs [1]. Across the series, reductions proceeded with yields in the range of 66–78% and enantiomeric excesses between 75–95% [1]. The N-acetyl group (compound 10) provided an intermediate balance: it circumvented the aqueous extraction problems encountered with the unprotected or N-benzyl analog (compound 6, recovery as low as 0–11% due to water solubility) without requiring the stronger electron-withdrawing groups (tosyl, trifluoroacetyl) that gave the highest ee values (best ee for N-tosyl compound 8 and N-Boc compound 11) [1]. The configuration of the newly created stereogenic center at C-3 was (S) for all six-membered ring substrates, consistent with Prelog's rule for NADH hydride transfer to the Re face of the ketone [1].

Biocatalysis Enantioselective Synthesis Green Chemistry

Autoxidative Stability Profile: N-Acyl-3-piperidinones Undergo Base-Catalyzed Degradation Not Observed for N-Alkyl or 4-Piperidone Analogs

A dedicated mechanistic study established that N-acyl-3-piperidinones, including 1-acetylpiperidin-3-one, undergo a characteristic degradative autoxidation under basic conditions involving oxidative cleavage of the C-2—C-3 bond of the piperidone ring, yielding N-formyl-4-acetamidobutyric acid as the major degradation product [1][2]. This base-catalyzed autoxidation pathway is specific to the N-acyl-3-piperidinone structural class and is not reported for the corresponding N-alkyl-3-piperidones or for 4-piperidones. The N-acetyl compound IV and the related tetrahydroindolizine-3,8-dione (III) were both found to undergo ready autoxidation under basic conditions, confirming the structural basis for this susceptibility [1].

Chemical Stability Degradation Pathways Storage Conditions

Structural Biology Validation: The 1-Acetylpiperidin-3-yl Moiety as a Privileged Fragment in High-Affinity Drug-Target Co-Crystal Structures

The 1-acetylpiperidin-3-yl fragment derived from 1-acetylpiperidin-3-one has been incorporated into advanced drug candidates with experimentally determined, low nanomolar target affinities. In the factor XIa inhibitor program, the (3R)-1-acetylpiperidin-3-yl moiety serves as a key P1 fragment, and the co-crystal structure (PDB 6C0S, resolution per PDB entry) revealed potent inhibitors with single-digit nanomolar affinity for factor XIa [1][2]. Separately, a series of BET bromodomain inhibitors incorporating the 1-acetylpiperidin-3-ylmethyl substituent demonstrated binding to the BRD2 C-terminal bromodomain (PDB 8PX8, resolution 1.603 Å), with the crystal structure confirming specific interactions between the acetylpiperidine moiety and the acetyl-lysine binding pocket [3]. While these data pertain to elaborated derivatives rather than the parent compound, they establish the 1-acetylpiperidin-3-one scaffold as a validated entry point for generating high-affinity ligands, a property not equally shared by all N-substituted piperidinone regioisomers.

Fragment-Based Drug Discovery Structural Biology Kinase and Bromodomain Inhibition

Optimal Application Scenarios for 1-Acetylpiperidin-3-one Based on Quantified Differentiation Evidence


Synthesis of Chiral 3-Hydroxypiperidine Building Blocks via Biocatalytic Reduction

Based on the demonstrated biocatalytic reduction performance in the Lacheretz et al. (2009) study, 1-acetylpiperidin-3-one is the preferred substrate when a balance of aqueous extractability (yield >66% vs. ≤11% for N-benzyl analog) and orthogonal N-deprotection is required [1]. The N-acetyl group avoids the aqueous workup losses characteristic of N-benzyl-3-piperidone while maintaining compatibility with mild deprotection conditions that are orthogonal to acid-labile functionality, unlike N-Boc analogs. The (S)-configuration of the resulting 3-hydroxypiperidine product is consistent and predictable via Prelog's rule [1].

Quality Control and Identity Release Testing via ¹H NMR C-2/C-6 Proton Shift Signatures

The distinct downfield shift of the C-2 and C-6 methylene protons in ¹H NMR, characteristic of N-acyl-3-piperidones relative to N-alkyl-3-piperidones, provides an analytically robust method for identity confirmation and detection of N-deacetylated or N-alkyl impurities [2]. This spectroscopic differentiator is directly applicable in GMP release testing, where unambiguous discrimination from N-ethyl-3-piperidone or N-benzyl-3-piperidone contaminants is required.

Storage and Handling Protocols Accounting for Base-Catalyzed Autoxidation Susceptibility

The established autoxidative degradation pathway of N-acyl-3-piperidinones under basic conditions mandates that 1-acetylpiperidin-3-one be stored under neutral to mildly acidic conditions, segregated from basic reagents, and monitored for the ring-opened degradation product N-formyl-4-acetamidobutyric acid [2][3]. This is a class-specific stability consideration that differentiates procurement and handling requirements from the more base-stable N-alkyl-3-piperidones and 4-piperidone regioisomers.

Fragment-Based Drug Discovery Leveraging the 1-Acetylpiperidin-3-yl Moiety as a Validated Protein-Binding Fragment

The successful co-crystallization of the 1-acetylpiperidin-3-yl fragment in complex with two structurally unrelated protein targets—factor XIa (single-digit nM affinity) and the BRD2 bromodomain (1.603 Å resolution)—provides structural validation for its use as a fragment starting point or synthetic intermediate in medicinal chemistry programs targeting serine proteases, bromodomains, or other acetyl-lysine binding pockets [4][5]. Procurement should prioritize high-purity material (≥97%) suitable for structure-guided elaboration.

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